

Application Notes and Protocols for In Vivo Delivery of Nlrp3-IN-58

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For Researchers, Scientists, and Drug Development Professionals

Introduction

The NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome is a critical component of the innate immune system. Its dysregulation is implicated in a wide range of inflammatory diseases. Small molecule inhibitors of the NLRP3 inflammasome, such as **NIrp3-IN-58** (also known as Compound DS15), are valuable tools for studying the role of NLRP3 in disease and for developing potential therapeutics. **NIrp3-IN-58** has been identified as an inhibitor of NLRP3 inflammasome activation with an IC50 of 3.85 μ M and demonstrates a 33% inhibition of IL-1 β release at a concentration of 10 μ M in in vitro assays.[1]

These application notes provide a comprehensive guide for the in vivo use of NIrp3-IN-58, including recommended starting dosages, delivery methods, and detailed experimental protocols. Due to the limited publicly available in vivo data for NIrp3-IN-58, the following protocols are based on established methodologies for other well-characterized NLRP3 inhibitors. Researchers should consider these as starting points and optimize the protocols for their specific animal models and research questions.

Data Presentation: Dosage and Administration of NLRP3 Inhibitors in Animal Models



Methodological & Application

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The following table summarizes dosage and administration data from published studies on various NLRP3 inhibitors in mouse models. This information can serve as a valuable reference for designing in vivo experiments with **NIrp3-IN-58**.



Inhibitor	Animal Model	Dosage	Route of Administration	Key Findings & Reference
MCC950	C57BL/6 Mice	10 mg/kg	Intraperitoneal (i.p.)	Reduced IL-1β production in a peritonitis model.
C57BL/6N Mice	50 mg/kg	Oral (p.o.)	Significantly decreased plasma IL-1β levels following LPS challenge.	
Diabetic Mice	40 mg/kg	Intraperitoneal (i.p.)	Provided salutary effects in a model of metabolic disorder.[2]	
CY-09	Diabetic Mice	40 mg/kg	Intraperitoneal (i.p.)	Showed similar efficacy to MCC950 in a model of metabolic disorder.[2]
3xTg-AD Mice	2.5 mg/kg	Intraperitoneal (i.p.) daily for 6 weeks	Inhibited NLRP3 inflammasome activation and decreased ROS levels.[3]	
NT-0249	Wild-Type Mice	0.1 - 10 mg/kg	Oral (p.o.)	Dose- dependently reduced IL-1β in an acute peritonitis model. [4]

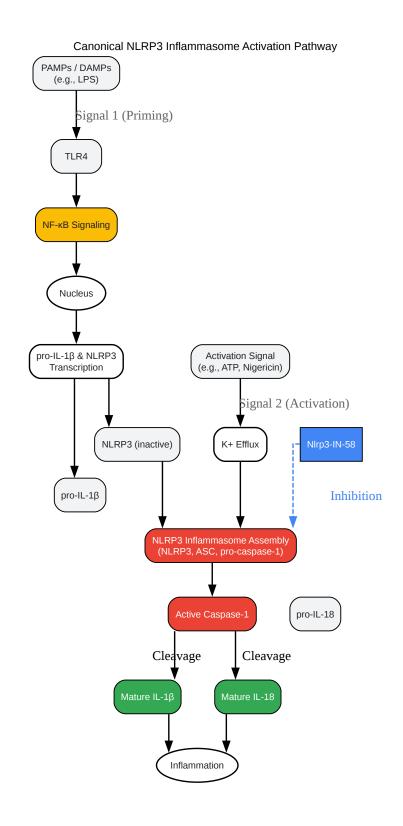


CAPS Mouse Model	10 and 100 mg/kg	Oral (p.o. in chow)	Reduced levels of mature IL-1β in tissue homogenates.[4]	
YQ128	Mice	Not specified	Not specified	Confirmed selective inhibition of IL-1β production upon LPS challenge.

Signaling Pathway

The NLRP3 inflammasome is a multi-protein complex that plays a pivotal role in the innate immune system by activating caspase-1, which in turn processes pro-inflammatory cytokines IL-1 β and IL-18 into their mature forms.[2][5] The activation of the NLRP3 inflammasome is a two-step process: priming and activation.





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Caption: Canonical NLRP3 inflammasome activation pathway.



Experimental Protocols Formulation of Nlrp3-IN-58 for In Vivo Administration

Note: Due to the poor aqueous solubility of many small molecule inhibitors, a suitable vehicle is required for in vivo delivery. The following are general formulations that can be tested for **NIrp3-IN-58**. It is crucial to perform a small-scale solubility test first.

Vehicle Formulations:

- For Intraperitoneal (i.p.) Injection:
 - Option 1 (DMSO/Saline): Dissolve NIrp3-IN-58 in 100% DMSO to create a stock solution.
 For injection, dilute the stock in sterile saline (0.9% NaCl) to the final desired concentration. The final concentration of DMSO should be kept low (typically <10%) to avoid toxicity.
 - Option 2 (PEG/Tween/Saline): A common vehicle for poorly soluble compounds consists of PEG300, Tween-80, and saline. A typical ratio is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
- For Oral Gavage (p.o.):
 - 0.5% Methylcellulose (MC) or Carboxymethylcellulose (CMC): Suspend the compound in an aqueous solution of 0.5% (w/v) MC or CMC. Sonication may be required to achieve a uniform suspension.

In Vivo Experimental Workflow: LPS-Induced Peritonitis Model in Mice

This model is widely used to assess the acute in vivo efficacy of NLRP3 inflammasome inhibitors.





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Caption: General experimental workflow for in vivo testing.

Materials:

- NIrp3-IN-58
- Vehicle (e.g., DMSO/Saline or 0.5% MC)
- Lipopolysaccharide (LPS) from E. coli
- Adenosine triphosphate (ATP)
- Sterile, endotoxin-free phosphate-buffered saline (PBS)
- 8-12 week old C57BL/6 mice

Procedure:

- Animal Acclimatization: House mice in a specific pathogen-free facility for at least one week before the experiment.
- Inhibitor Administration:
 - Prepare the NIrp3-IN-58 formulation and vehicle control on the day of the experiment.
 - Administer NIrp3-IN-58 or vehicle to mice via the chosen route (i.p. or p.o.). A starting
 dose in the range of 10-50 mg/kg can be considered based on data from other NLRP3
 inhibitors.



- Priming: 30-60 minutes after inhibitor administration, inject mice intraperitoneally with LPS (e.g., 20 mg/kg).
- Activation: 3-4 hours after LPS priming, inject mice intraperitoneally with ATP (e.g., 30 mg/kg).
- Sample Collection: 30-60 minutes after ATP challenge, euthanize the mice.
 - Peritoneal Lavage: Inject 5-10 mL of cold, sterile PBS into the peritoneal cavity. Gently massage the abdomen and then aspirate the fluid.
 - Blood Collection: Collect blood via cardiac puncture for serum or plasma preparation.
- Analysis:
 - Centrifuge the peritoneal lavage fluid to pellet the cells. Use the supernatant for cytokine analysis (e.g., IL-1β, IL-18, TNF-α) by ELISA.
 - The cell pellet can be used to analyze immune cell infiltration, particularly neutrophils, by flow cytometry.
 - Measure cytokine levels in the serum or plasma by ELISA.

Troubleshooting and Optimization

The optimal dosage and delivery of NIrp3-IN-58 will likely require empirical determination.

- Dose-Response Study: It is highly recommended to perform a dose-response study to determine the minimal effective dose and the maximum tolerated dose.
- Pharmacokinetic (PK) Analysis: If resources permit, conducting PK studies to determine the half-life, Cmax, and Tmax of NIrp3-IN-58 will greatly aid in designing the dosing regimen.
- Vehicle Toxicity: Always include a vehicle-only control group to ensure that the vehicle itself is not causing any inflammatory or toxic effects.

By following these guidelines and adapting the protocols to your specific experimental needs, you can effectively evaluate the in vivo efficacy of **NIrp3-IN-58**.



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